2-Cyclopropoxy-6-methylbenzaldehyde
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Overview
Description
2-Cyclopropoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol It is a substituted benzaldehyde, characterized by the presence of a cyclopropoxy group at the second position and a methyl group at the sixth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form an α,β-unsaturated ketone . This reaction can be optimized using microwave irradiation to increase yield and reduce reaction time .
Industrial Production Methods: Industrial production of this compound typically involves the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of solid catalysts, such as NaOH or Ba(OH)2, and controlled reaction environments are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: 2-Cyclopropoxy-6-methylbenzoic acid.
Reduction: 2-Cyclopropoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclopropoxy-6-methylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-6-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to the disruption of cellular antioxidation systems in fungi, leading to oxidative stress and cell death . The compound may also interact with enzymes and receptors in biological systems, influencing various biochemical pathways .
Comparison with Similar Compounds
2-Methylbenzaldehyde: Similar in structure but lacks the cyclopropoxy group.
4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropoxy)-2,6-dimethoxyphenol: A novel cyclopropanoid with similar structural features.
Uniqueness: 2-Cyclopropoxy-6-methylbenzaldehyde is unique due to the presence of both a cyclopropoxy group and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications and industrial uses .
Properties
Molecular Formula |
C11H12O2 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-6-methylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-8-3-2-4-11(10(8)7-12)13-9-5-6-9/h2-4,7,9H,5-6H2,1H3 |
InChI Key |
XKSLJWAGAIAIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC2)C=O |
Origin of Product |
United States |
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